2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one
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Overview
Description
2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a cyclopentyl ring with multiple functional groups. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of benzyl chloromethyl ether as a starting material. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of alcohols or amines.
Substitution: Replacement of one functional group with another, which can occur under different conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one has numerous applications in scientific research:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound’s interactions with biological molecules make it a valuable tool for studying cellular processes and enzyme functions.
Medicine: It has potential therapeutic applications, particularly in antiviral research, due to its structural similarity to nucleosides.
Mechanism of Action
The mechanism of action of 2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity, inhibition of viral replication, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one
- 2-amino-9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-6H-purin-6-one
Uniqueness
What sets 2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one apart from similar compounds is its specific arrangement of functional groups and the presence of a methoxy group at the 8-position. This unique structure allows it to participate in distinct chemical reactions and interact with biological molecules in ways that similar compounds may not .
Properties
Molecular Formula |
C13H17N5O4 |
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Molecular Weight |
307.31 g/mol |
IUPAC Name |
2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O4/c1-5-6(4-19)8(20)3-7(5)18-10-9(15-13(18)22-2)11(21)17-12(14)16-10/h6-8,19-20H,1,3-4H2,2H3,(H3,14,16,17,21)/t6-,7-,8-/m1/s1 |
InChI Key |
STXDLYSFRKKGPP-BWZBUEFSSA-N |
Isomeric SMILES |
COC1=NC2=C(N1[C@@H]3C[C@H]([C@@H](C3=C)CO)O)N=C(NC2=O)N |
Canonical SMILES |
COC1=NC2=C(N1C3CC(C(C3=C)CO)O)N=C(NC2=O)N |
Origin of Product |
United States |
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